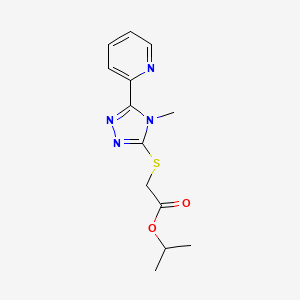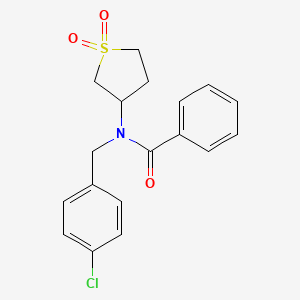![molecular formula C16H12BrN3O2S3 B12133042 3-[(5Z)-5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B12133042.png)
3-[(5Z)-5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(5Z)-5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide is a complex organic compound that features a thiazolidinone core, a thiazole ring, and a bromobenzylidene moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
准备方法
合成路线和反应条件
3-[(5Z)-5-(4-溴苄叉基)-4-氧代-2-硫代-1,3-噻唑烷-3-基]-N-(1,3-噻唑-2-基)丙酰胺的合成通常涉及以下步骤:
噻唑烷酮核心的形成: 噻唑烷酮核心可以通过在碱性条件下使硫代酰胺与α-卤代酮反应来合成。
溴苄叉基的引入: 溴苄叉基是通过噻唑烷酮核心与4-溴苯甲醛在合适碱的存在下进行缩合反应引入的。
噻唑环的连接: 最后一步是在适当的条件下将中间体与1,3-噻唑-2-胺偶联,形成所需的产物。
工业生产方法
该化合物的工业生产方法可能涉及优化上述合成路线,以确保高产率和纯度。这可能包括使用连续流动反应器、先进的纯化技术和严格的质量控制措施。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,特别是在噻唑烷酮核心和噻唑环处。
还原: 还原反应可以针对结构中存在的羰基。
取代: 溴苄叉基中的溴原子可以被其他亲核试剂取代。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 通常使用硼氢化钠和氢化铝锂等还原剂。
取代: 胺、硫醇和醇盐等亲核试剂可用于取代反应。
主要产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可以生成亚砜或砜,而还原可以生成醇或胺。
科学研究应用
化学
在化学中,该化合物用作合成更复杂分子的构建单元。其独特的结构允许进行各种修饰,使其成为通用的中间体。
生物学
在生物学研究中,3-[(5Z)-5-(4-溴苄叉基)-4-氧代-2-硫代-1,3-噻唑烷-3-基]-N-(1,3-噻唑-2-基)丙酰胺因其潜在的抗菌和抗癌特性而被研究。它与生物靶标相互作用的能力使其成为药物开发的候选药物。
医药
该化合物的潜在治疗效果正在医药领域进行探索。它可以作为针对特定疾病的新药开发的先导化合物。
工业
在工业领域,该化合物可用于开发具有特定性能的新材料,例如提高稳定性或反应性。
作用机制
3-[(5Z)-5-(4-溴苄叉基)-4-氧代-2-硫代-1,3-噻唑烷-3-基]-N-(1,3-噻唑-2-基)丙酰胺的作用机制涉及其与酶和受体等分子靶标的相互作用。噻唑烷酮核心和噻唑环是使之能够与这些靶标结合的关键结构特征,从而导致生物途径的调节。溴苄叉基也可以通过提高其结合亲和力和特异性来促进化合物的活性。
相似化合物的比较
类似化合物
- 3-[(5Z)-5-(4-氯苄叉基)-4-氧代-2-硫代-1,3-噻唑烷-3-基]-N-(1,3-噻唑-2-基)丙酰胺
- 3-[(5Z)-5-(4-氟苄叉基)-4-氧代-2-硫代-1,3-噻唑烷-3-基]-N-(1,3-噻唑-2-基)丙酰胺
- 3-[(5Z)-5-(4-甲基苄叉基)-4-氧代-2-硫代-1,3-噻唑烷-3-基]-N-(1,3-噻唑-2-基)丙酰胺
独特性
3-[(5Z)-5-(4-溴苄叉基)-4-氧代-2-硫代-1,3-噻唑烷-3-基]-N-(1,3-噻唑-2-基)丙酰胺的独特性在于溴苄叉基的存在,它赋予了不同的电子和空间性质。这使其不同于其他取代基(如氯、氟或甲基)的类似物。这些差异会影响化合物的反应性、结合亲和力和总体生物活性。
属性
分子式 |
C16H12BrN3O2S3 |
|---|---|
分子量 |
454.4 g/mol |
IUPAC 名称 |
3-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C16H12BrN3O2S3/c17-11-3-1-10(2-4-11)9-12-14(22)20(16(23)25-12)7-5-13(21)19-15-18-6-8-24-15/h1-4,6,8-9H,5,7H2,(H,18,19,21)/b12-9- |
InChI 键 |
BNKDTXYGOOEWJM-XFXZXTDPSA-N |
手性 SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=NC=CS3)Br |
规范 SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=NC=CS3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Benzyl-7'-methoxy-2'-(3-methoxyphenyl)-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B12132962.png)
![(2Z)-2-(3-phenoxybenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12132970.png)
![2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B12132975.png)
![3-(2-Chlorophenyl)-5-[(4-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12132982.png)

![2-amino-1-(3,4-dimethylphenyl)-N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12132989.png)
![2-amino-1-(2,5-dimethoxyphenyl)-N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12133000.png)

![(2E,5Z)-2-[(2-methylphenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B12133010.png)
![6-Chloro-2-{[(4-chlorophenyl)sulfanyl]methyl}imidazo[1,2-a]pyridine](/img/structure/B12133011.png)

![3-(4-tert-butylphenyl)-5-[(2-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B12133023.png)
![N-(2-bromophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12133039.png)
![6-(4-ethoxy-3-methoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12133041.png)
